
(2-(3-Thienyl)cyclopropyl)methylamine
概要
説明
“(2-(3-Thienyl)cyclopropyl)methylamine” is a compound that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Another method involves the use of zinc reagents for the cyclopropanation of olefins .Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NS. It contains 9 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, the Gewald reaction involves a condensation process that produces aminothiophene derivatives . Another reaction, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of amines, such as “this compound”, depend on their structure. Amines generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass .科学的研究の応用
Synthesis and Chemical Properties :
- The synthesis of 1-(2-thienyl)-2-(methylamino)propane and its 3-thienyl isomer, which are structurally similar to (2-(3-Thienyl)cyclopropyl)methylamine, was established for use as reference standards in forensic laboratories (Angelov, O'Brien, & Kavanagh, 2013).
Chemical Reactions and Derivatives :
- A study on the reaction of cyclopropyl ketones with secondary amines, resulting in the formation of enamines, includes cyclopropyl-α-thienylketone, highlighting the diverse chemical reactions these compounds can undergo (Pocar, Stradi, & Trimarco, 1975).
- The synthesis of asymmetric cyclopropyl acids and amines, including trans-(2-phenylcyclopropyl)-methylamines, demonstrates the versatility in synthesizing related cyclopropyl compounds (Overberger & Nishiyama, 1981).
Biochemical Studies and Applications :
- The use of methylamine, a compound structurally similar to this compound, in studying the third component of human complement (C3) illustrates the biochemical applications of these compounds. The study revealed insights into the structural and functional aspects of C3 (Tack et al., 1980).
- The research on cyclopropylamine's inhibition of the quinoprotein methylamine dehydrogenase from Paracoccus denitrificans shows its potential application in understanding enzyme mechanisms (Davidson & Jones, 1991).
Metabolic and Pharmacological Investigations :
- Studies on the metabolism and pharmacological activity of related compounds, such as 2-methiopropamine, a thiophene analogue of methamphetamine, provide insights into their biotransformation and potential pharmacological effects (Welter et al., 2013).
Synthetic Applications :
- The synthesis of cyclopropyl oxime derivatives, which are potential candidates for biological and pharmaceutical activities, underscores the importance of cyclopropyl compounds in synthetic chemistry (Ho et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, “3-(2-Thienyl)-L-alanine”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
Thiophene-based analogs, which (2-(3-thienyl)cyclopropyl)methylamine is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their diverse range of effects.
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes induced by this compound would depend on its specific target(s).
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activity . The exact pathways influenced by this compound would depend on its specific target(s) and the context of its use.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and overall effect .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activity .
生化学分析
Biochemical Properties
(2-(3-Thienyl)cyclopropyl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes often involves the oxidation of the cyclopropyl group, leading to the formation of reactive intermediates . Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a complex that facilitates the oxidation of the cyclopropyl group . This oxidation process generates reactive intermediates that can further interact with other cellular components, leading to various biochemical outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates and subsequent metabolites . These metabolic transformations can affect the compound’s biological activity and its interaction with other cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects . The distribution of this compound is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns enable this compound to interact with particular biomolecules and participate in localized biochemical processes.
特性
IUPAC Name |
(2-thiophen-3-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-8H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUHVWYTQNSLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


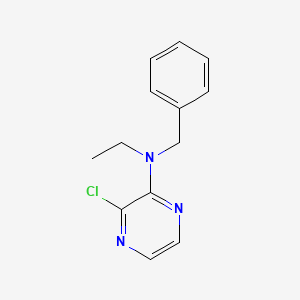
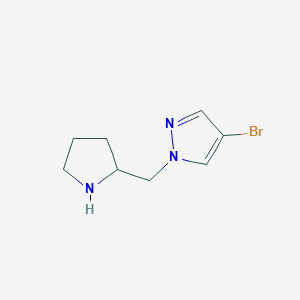
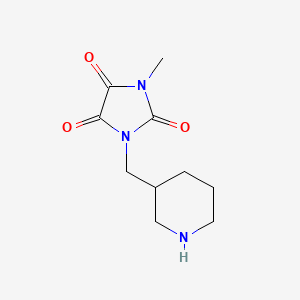
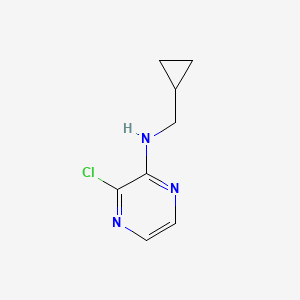
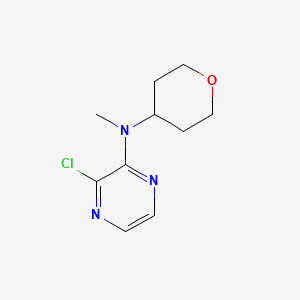
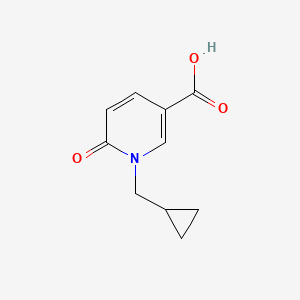
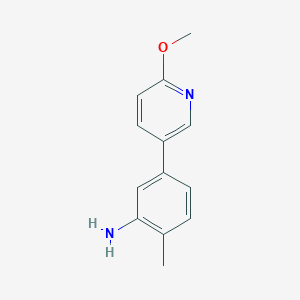

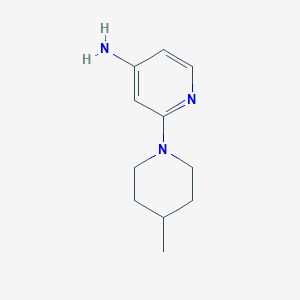
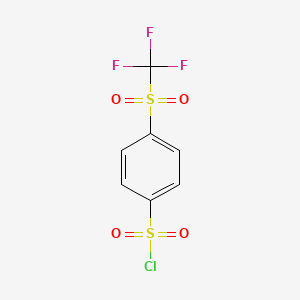

![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
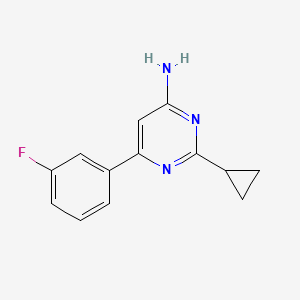
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
